Lesquerolic acid

Description

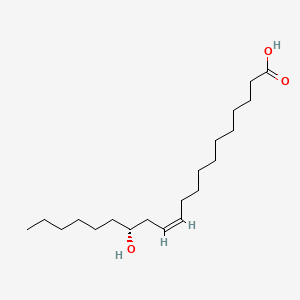

Structure

2D Structure

Properties

CAS No. |

4103-20-2 |

|---|---|

Molecular Formula |

C20H38O3 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(Z,14R)-14-hydroxyicos-11-enoic acid |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1 |

InChI Key |

OONXYOAWMIVMCI-KWRJMZDGSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lesquerolic acid; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lesquerolic Acid: Discovery, Properties, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) of significant industrial interest.[1] It is a naturally occurring compound found in the seed oils of plants from the Lesquerella (now Physaria) and Paysonia genera, belonging to the Brassicaceae family.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and analytical methodologies related to this compound.

Historically, the primary source of hydroxy fatty acids for industrial applications has been ricinoleic acid, derived from castor oil (Ricinus communis). However, the presence of the toxic protein ricin and allergenic compounds in castor beans has prompted the search for safer, domestic alternatives. Lesquerella, a plant native to the arid regions of the southwestern United States and Mexico, emerged as a promising candidate. Its seed oil is rich in this compound, a structural analog of ricinoleic acid with two additional carbons in its chain, which imparts similar and, in some cases, superior properties for various industrial applications, including the production of resins, waxes, nylons, plastics, lubricants, and coatings.[1]

Discovery and History

The discovery of this compound is a significant milestone in the exploration of new industrial crops. The "Cinderella story" of Lesquerella began several decades ago when chemists at the Agricultural Research Service (ARS) in Peoria, Illinois, first identified the potential of its seed oil as a domestic substitute for castor oil.

In 1961 , a pivotal paper was published by C. R. Smith Jr., T. L. Wilson, T. K. Miwa, H. Zobel, R. L. Lohmar, and I. A. Wolff in The Journal of Organic Chemistry. This publication, titled "this compound. A New Hydroxy Acid from Lesquerella Seed Oil," formally announced the discovery and characterization of this novel hydroxy fatty acid.[1] Their work laid the foundation for future research into the chemistry, biosynthesis, and industrial applications of this compound.

Subsequent research has focused on the agronomic development of Lesquerella fendleri as a new oilseed crop, with efforts to increase oil content and improve fatty acid profiles through conventional breeding and genetic engineering.

Physicochemical Properties

This compound's unique chemical structure, featuring a hydroxyl group and a cis double bond, dictates its distinct physicochemical properties. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H38O3 |

| Molecular Weight | 326.52 g/mol |

| IUPAC Name | (11Z,14R)-14-hydroxyicos-11-enoic acid |

| CAS Number | 4103-20-2 |

| Melting Point | 4-6 °C |

| Appearance | Solid powder at room temperature |

| Solubility | Soluble in organic solvents |

Natural Occurrence and Fatty Acid Composition

This compound is the principal fatty acid in the seed oil of Physaria fendleri. The oil content and fatty acid composition can vary depending on the species and growing conditions. A typical fatty acid profile of P. fendleri seed oil is presented below.

| Fatty Acid | Abbreviation | Percentage (%) |

| Palmitic acid | C16:0 | 4 - 6 |

| Stearic acid | C18:0 | 1 - 2 |

| Oleic acid | C18:1 | 15 - 20 |

| Linoleic acid | C18:2 | 8 - 12 |

| α-Linolenic acid | C18:3 | 5 - 10 |

| This compound | C20:1-OH | 55 - 60 |

| Other fatty acids | - | < 5 |

Biosynthesis of this compound

The biosynthesis of this compound in Physaria fendleri is a multi-step enzymatic process that occurs in the developing seed. The pathway involves the hydroxylation of an 18-carbon fatty acid followed by elongation.

The key steps are:

-

Hydroxylation: Oleic acid (C18:1), esterified to phosphatidylcholine (PC), is hydroxylated at the C-12 position by a fatty acid hydroxylase (FAH12) to form ricinoleic acid (C18:1-OH).

-

Elongation: The ricinoleic acid is then elongated by a β-ketoacyl-CoA synthase (KCS) to produce the 20-carbon this compound.

Experimental Protocols

Historical Method: Isolation and Structure Elucidation (Based on the principles of the 1961 Smith et al. paper)

The original methodology for the isolation and characterization of this compound involved classical organic chemistry techniques. While the full detailed protocol from the 1961 paper is not reproduced here, the general workflow would have included the following steps:

Modern Method: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analysis of this compound typically involves its conversion to a volatile derivative, followed by separation and detection using GC-MS.

6.2.1. Sample Preparation: Saponification and Methylation

-

Saponification: Weigh approximately 100 mg of Lesquerella oil into a screw-capped test tube. Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.

-

Methylation: Cool the sample and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol). Heat at 100°C for another 10 minutes.

-

Extraction: Cool the sample to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers.

-

Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.

6.2.2. GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program: Initial temperature of 100°C for 4 min, ramp at 3°C/min to 240°C, and hold for 15 min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Transfer Line Temperature: 280°C.

Modern Method: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized hydroxy fatty acids, which can be advantageous in avoiding potential degradation or side reactions during derivatization.

6.3.1. Sample Preparation

-

Saponification: Perform saponification as described in the GC-MS protocol.

-

Acidification and Extraction: After saponification, cool the sample and acidify with 1 M HCl to a pH of approximately 3. Extract the free fatty acids with three portions of diethyl ether or a similar organic solvent.

-

Drying and Reconstitution: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

6.3.2. LC-MS Instrumental Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) or a triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Data Acquisition: Full scan mode for identification and targeted MS/MS or Selected Ion Monitoring (SIM) for quantification.

Biological Signaling Pathways

Currently, there is a lack of significant scientific literature describing the specific involvement of this compound in cellular signaling pathways related to drug development or pharmacology. The primary focus of research on this compound has been on its biosynthesis in plants and its utility as a renewable resource for the chemical industry. While other fatty acids are known to act as signaling molecules in various physiological and pathological processes, similar roles for this compound have not yet been established.

Conclusion

This compound, since its discovery in 1961, has been recognized as a valuable, renewable resource with the potential to replace petroleum-based and castor-derived feedstocks in a wide range of industrial applications. This technical guide has provided a detailed overview of its history, physicochemical properties, biosynthesis, and the analytical methods used for its characterization and quantification. While its role in biological signaling remains an unexplored area, the continued interest in sustainable chemistry and new crop development ensures that research into this compound will continue to be an active and important field.

References

Natural Sources of Lesquerolic Acid in Lesquerella Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lesquerella species (often classified under the genus Physaria) as natural sources of the valuable hydroxy fatty acid, lesquerolic acid. This document details the quantitative distribution of this compound across various species, comprehensive experimental protocols for its extraction and analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Quantitative Analysis of this compound in Lesquerella Species

The concentration of this compound and the total seed oil content can vary significantly among different Lesquerella species and even between different accessions of the same species. The following table summarizes the quantitative data reported in the literature for several notable species. Physaria fendleri (syn. Lesquerella fendleri) is the most commercially developed species for this compound production.[1]

| Species | This compound Content (% of total fatty acids) | Seed Oil Content (% w/w) | Reference(s) |

| Physaria fendleri (syn. Lesquerella fendleri) | 54.5 - 74.0 | 25 - 32 | [1] |

| Physaria pallida (syn. Lesquerella pallida) | 58.2 - 62.4 (average >80% in some accessions) | 28 - 35 | [1][2] |

| Physaria lindheimeri (syn. Lesquerella lindheimeri) | Average >80% | Not Reported | [2] |

| Physaria gordonii (syn. Lesquerella gordonii) | 48.7 - 55.3 | 22 - 27 | [1] |

| Other Lesquerella and Physaria species | 30 - 55 (some exceeding 60%) | Not Reported | [3] |

Experimental Protocols

Extraction of Seed Oil from Lesquerella Seeds

Two primary methods for extracting oil from Lesquerella seeds are solvent extraction and mechanical pressing. For laboratory-scale analysis, solvent extraction is typically employed to ensure maximum oil recovery.

Protocol: Solvent Extraction of Lesquerella Seed Oil

-

Seed Preparation: Clean the Lesquerella seeds to remove any foreign material. For small-scale extractions, seeds can be used whole or lightly crushed to increase the surface area for solvent penetration. Determine the initial weight of the seeds.

-

Homogenization: Homogenize the seeds in a 2:1 (v/v) mixture of chloroform and methanol. A common ratio is 10 mL of solvent per gram of seed. This can be done using a mortar and pestle or a mechanical homogenizer.

-

Lipid Extraction: Transfer the homogenate to a sealed container and agitate for at least 4 hours at room temperature.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of the Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

Solvent Evaporation: The collected chloroform is evaporated under a stream of nitrogen gas or using a rotary evaporator to yield the crude seed oil.

-

Oil Content Determination: The weight of the extracted oil is measured, and the seed oil content is calculated as a percentage of the initial seed weight.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For the quantitative analysis of this compound using gas chromatography, the fatty acids in the seed oil must first be converted to their corresponding fatty acid methyl esters (FAMEs).

Protocol: Acid-Catalyzed Transesterification

-

Sample Preparation: Weigh approximately 20-30 mg of the extracted Lesquerella seed oil into a screw-cap glass tube.

-

Addition of Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), to the oil sample. This will be used for quantification.

-

Methylation Reagent: Add 2 mL of 2% sulfuric acid in methanol to the tube.

-

Reaction: Securely cap the tube and heat at 85°C for 1.5 hours in a heating block or water bath.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the tube at a low speed to separate the layers.

-

Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The prepared FAMEs are analyzed by GC-MS to identify and quantify the individual fatty acids, including this compound.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the FAMEs solution in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Quantification: The identification of the this compound methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Lesquerella species begins with the common fatty acid, oleic acid. The pathway involves two key enzymatic steps: hydroxylation and elongation.[4]

References

- 1. This compound (4103-20-2) for sale [vulcanchem.com]

- 2. PlantFAdb: Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection. Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection Jenderek, M.M.; Dierig, D.A.; Isbell, T.A. Industrial Crops and Products (2009) 29 154-164 [fatplants.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Biosynthesis pathway of Lesquerolic acid in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Lesquerolic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (14-hydroxy-eicos-cis-11-enoic acid, 20:1-OH) is a valuable hydroxy fatty acid (HFA) with significant industrial applications in the manufacturing of biofuels, lubricants, plastics, and cosmetics.[1] It is structurally similar to ricinoleic acid (12-hydroxy-octadec-cis-9-enoic acid, 18:1-OH), the primary component of castor oil, but with a two-carbon longer chain.[2] The primary plant source for this compound is species from the Physaria genus (formerly Lesquerella), such as Physaria fendleri.[1][3] Unlike castor (Ricinus communis), Physaria seeds do not contain the toxic protein ricin, making it a safer and more attractive alternative crop for HFA production.[3] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at increasing its yield in native producers or introducing the pathway into high-yielding oilseed crops. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from relevant studies, key experimental protocols, and visual diagrams of the metabolic and experimental workflows.

The Core Biosynthesis Pathway

The synthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of developing seeds. It begins with a common fatty acid precursor, oleic acid (18:1), and involves a hydroxylation step followed by an elongation step.

-

Synthesis of Oleic Acid (18:1): The pathway begins in the plastid, where de novo fatty acid synthesis produces palmitic acid (16:0) and stearic acid (18:0). Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to form oleoyl-ACP.[4] The oleic acid moiety is subsequently exported from the plastid as oleoyl-CoA and incorporated into phosphatidylcholine (PC) in the ER membrane.[5][6]

-

Hydroxylation of Oleic Acid to Ricinoleic Acid (18:1-OH): The key hydroxylation step is catalyzed by an oleate Δ12-hydroxylase, a bifunctional enzyme that shares high sequence homology with the fatty acid desaturase 2 (FAD2).[5][7] In Physaria, this enzyme is designated PfFAH12. It acts on the oleic acid esterified at the sn-2 position of PC (18:1-PC), introducing a hydroxyl group at the 12th carbon to produce ricinoleoyl-PC (18:1OH-PC).[5][6] This enzyme can also exhibit a competing desaturase activity, converting 18:1-PC to linoleoyl-PC (18:2-PC).[5][8]

-

Release and Activation: The newly synthesized ricinoleic acid is cleaved from the PC backbone, likely through the reverse action of lysophosphatidylcholine acyltransferase (LPCAT) or by a phospholipase A2 (PLA2)-type enzyme, and released into the cytosol.[5] It is then activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA (18:1OH-CoA), making it available for elongation.[5]

-

Elongation to this compound (20:1-OH): The final step is the elongation of ricinoleoyl-CoA by two carbons. This condensation reaction is catalyzed by a specific 3-ketoacyl-CoA synthase (KCS), a component of the fatty acid elongase (FAE) complex.[9] In P. fendleri, the key enzyme responsible for this specific elongation of a hydroxy fatty acid is PfKCS18 (also known as KCS3 or FAE1).[3][5][10] This enzyme condenses ricinoleoyl-CoA with malonyl-CoA to ultimately yield lesqueroloyl-CoA (20:1OH-CoA).[5]

-

Incorporation into Triacylglycerols (TAG): Finally, this compound is incorporated into triacylglycerols, the primary storage form of lipids in seeds. This is accomplished by a series of acyltransferases, including diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT), which esterify lesqueroloyl-CoA or this compound from PC onto a diacylglycerol (DAG) backbone.[6]

Pathway Visualization

Caption: Biosynthesis pathway of this compound from oleic acid in plants.

Data Presentation

Quantitative analysis of fatty acid composition in wild-type and genetically modified plants provides crucial insights into the function of pathway enzymes and bottlenecks in production.

Table 1: Fatty Acid Composition (% of Total Fatty Acids) in Wild-Type (WT) and Transgenic Physaria fendleri Seeds.

Data sourced from a study involving RNAi suppression of key enzymes to increase ricinoleic acid content.[3]

| Fatty Acid | WT P. fendleri (%) | Transgenic Line (RNAi: KCS18, FAD2, FAD3) (%) |

| Ricinoleic acid (18:1OH) | 0.4 - 0.6 | 1.1 - 26.6 |

| This compound (20:1OH) | ~55 - 60 [2] | Significantly Reduced (data not specified) |

| Oleic acid (18:1) | Not specified | Increased |

| Linoleic acid (18:2) | Not specified | Reduced |

| α-Linolenic acid (18:3) | Not specified | Reduced |

Table 2: Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis thaliana Seeds.

Data from a study expressing a castor bean (Ricinus communis) oleate 12-hydroxylase (RcFAH12) in Arabidopsis.[11]

| Fatty Acid | Wild-Type Arabidopsis (%) | Transgenic Arabidopsis (Expressing RcFAH12) (%) |

| Ricinoleic acid (18:1OH) | 0 | up to 17% (combined HFAs) |

| This compound (20:1OH) | 0 | Present |

| Densipolic acid (18:2OH) | 0 | Present |

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

Protocol 1: Total Lipid Extraction from Plant Seeds

This protocol is based on the well-established Bligh and Dyer method, suitable for the quantitative extraction of total lipids from seed tissues.[12]

Materials:

-

Plant seeds (e.g., P. fendleri)

-

Mortar and pestle or mechanical homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or ultrapure water)

-

Centrifuge tubes (glass, solvent-resistant)

-

Centrifuge

-

Rotary evaporator or nitrogen gas stream

-

Analytical balance

Methodology:

-

Sample Preparation: Weigh approximately 1-2 g of seeds. For accurate quantification, record the precise weight.

-

Homogenization: Grind the seeds to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a mechanical homogenizer.

-

Solvent Extraction: Transfer the ground tissue to a glass centrifuge tube. Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 3 mL of solvent per 1 g of tissue. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Add 1 part chloroform (relative to the initial methanol volume) to the mixture and vortex for 30 seconds. Then, add 1 part 0.9% NaCl solution (or water) and vortex again for 30 seconds. The final solvent ratio should be approximately 2:1:0.8 (chloroform:methanol:water), creating a biphasic system.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous (methanol/water) phase, a middle layer of solid plant debris, and a lower organic (chloroform) phase containing the lipids.

-

Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a pre-weighed glass vial. Be cautious not to disturb the solid interphase.

-

Re-extraction (Optional): For maximum yield, add another 2 mL of chloroform to the remaining plant material, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.

-

Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator at <40°C or under a gentle stream of nitrogen gas until a constant weight is achieved.

-

Quantification: Determine the total lipid yield by subtracting the initial vial weight from the final weight. Store the extracted lipids under nitrogen at -20°C for further analysis.

Protocol 2: Fatty Acid Analysis by GC-MS

This protocol describes the conversion of extracted lipids into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][13]

Materials:

-

Total lipid extract (from Protocol 1)

-

Methanolic HCl (e.g., 2.5% H2SO4 in methanol or 5% HCl in methanol)

-

n-Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Methodology:

-

Transesterification: Resuspend a known amount of the lipid extract (e.g., 10 mg) in 1 mL of methanolic HCl in a screw-cap glass tube.

-

Heating: Securely cap the tube and heat the mixture at 80°C for 1-2 hours in a heating block or water bath. This process simultaneously hydrolyzes the lipids and methylates the free fatty acids.

-

FAME Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

-

Phase Separation: Centrifuge briefly (1,000 x g for 2 minutes) to clarify the phases.

-

Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane solution to a GC vial. If the sample is too concentrated, it may be diluted with additional hexane.

-

GC-MS Analysis:

-

Inject 1 µL of the FAME sample into the GC-MS.

-

Use a temperature program that effectively separates the different FAMEs. An example program: initial temperature of 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

-

The mass spectrometer is used to identify individual FAMEs based on their characteristic fragmentation patterns and retention times compared to known standards.

-

-

Data Analysis: Quantify the peak areas for each identified fatty acid. The relative percentage of each fatty acid is calculated by dividing the individual peak area by the total peak area of all fatty acids.

Experimental Workflow Visualization

Caption: General experimental workflow for analyzing fatty acid composition.

References

- 1. kb.osu.edu [kb.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 5. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil [mdpi.com]

- 6. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Accumulation of ricinoleic, lesquerolic, and densipolic acids in seeds of transgenic Arabidopsis plants that express a fatty acyl hydroxylase cDNA from castor bean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species [mdpi.com]

- 13. benchchem.com [benchchem.com]

A Comparative Analysis of Lesquerolic Acid and Ricinoleic Acid: Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures and physicochemical properties of two prominent hydroxy fatty acids: lesquerolic acid and ricinoleic acid. Both molecules are of significant interest in various industrial and pharmaceutical applications due to their unique chemical functionalities. This document outlines their structural distinctions, comparative physicochemical data, and details the experimental protocols for their analysis, offering a valuable resource for professionals in research and development.

Chemical Structure: A Tale of Two Carbon Chains

This compound and ricinoleic acid are both unsaturated hydroxy fatty acids, sharing a similar overall architecture but differing in the length of their carbon chains. Ricinoleic acid, the primary component of castor oil, is an 18-carbon fatty acid.[1] In contrast, this compound, found in the oil of plants from the Lesquerella and Physaria genera, possesses a longer 20-carbon backbone.[2]

The key structural features are:

-

Ricinoleic Acid: (9Z,12R)-12-hydroxyoctadec-9-enoic acid. It has a single double bond between carbons 9 and 10 (C9=C10) and a hydroxyl group on carbon 12 (C12-OH).[1]

-

This compound: (11Z,14R)-14-hydroxyicos-11-enoic acid. It features a double bond between carbons 11 and 12 (C11=C12) and a hydroxyl group on carbon 14 (C14-OH).[2]

The additional two carbons in this compound are located between the carboxyl group and the double bond, which influences its physical and chemical properties.[3]

Physicochemical Properties: A Comparative Overview

The difference in carbon chain length between lesquerolic and ricinoleic acid leads to variations in their physicochemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | This compound | Ricinoleic Acid |

| Molecular Formula | C₂₀H₃₈O₃[2] | C₁₈H₃₄O₃[1] |

| Molar Mass | 326.52 g/mol [2] | 298.46 g/mol [1] |

| Melting Point | 5.0 °C | 5.5 °C[4] |

| Boiling Point | Not available | 245 °C at 10 mmHg[1] |

| Density | Not available | 0.940 g/cm³ at 27.4 °C[5] |

| Appearance | Not available | Yellow viscous liquid[1] |

Experimental Protocols: Synthesis and Analysis

The isolation and analysis of lesquerolic and ricinoleic acid involve several standard lipid chemistry techniques. While the specific parameters may vary depending on the source material and desired purity, the general workflows share common steps.

Synthesis and Isolation

Ricinoleic Acid: The industrial production of ricinoleic acid is primarily achieved through the saponification or fractional distillation of hydrolyzed castor oil.[6] The hydrolysis of castor oil, which is rich in ricinolein (the triglyceride of ricinoleic acid), yields ricinoleic acid and glycerol.[7] This process can be catalyzed by alkalis or enzymes.[7]

This compound: The biosynthesis of this compound in plants like Physaria fendleri involves the elongation of oleic acid to a C20 chain, followed by the introduction of a hydroxyl group.[8] The extraction of this compound from seed oil typically involves solvent extraction followed by purification steps.

Analytical Methods

The characterization and quantification of both fatty acids rely on chromatographic techniques, often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of fatty acids. Prior to analysis, the fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs). The general steps include:

-

Lipid Extraction: Extraction of lipids from the sample matrix using a solvent system like chloroform:methanol.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form FAMEs.

-

GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer, which provides information for both identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of these hydroxy fatty acids. The method often involves a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water. Detection can be achieved using a diode-array detector (DAD).

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the quantification of these fatty acids. The separated fatty acid esters on the HPTLC plate can be visualized and quantified using a densitometer.

Signaling Pathways and Biosynthesis

The biosynthesis of these hydroxy fatty acids involves enzymatic modifications of common fatty acid precursors.

Ricinoleic Acid Biosynthesis: In the castor bean plant (Ricinus communis), ricinoleic acid is synthesized from oleic acid through the action of a specific hydroxylase enzyme, oleate Δ12-hydroxylase.[9] This enzyme introduces the hydroxyl group at the 12th carbon position of oleic acid.

This compound Biosynthesis: The biosynthetic pathway of this compound in Physaria fendleri is understood to involve the elongation of an 18-carbon fatty acid precursor, followed by hydroxylation.[8] This pathway highlights a key difference in the timing of the hydroxylation step compared to ricinoleic acid synthesis.

References

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. castoroil.in [castoroil.in]

- 7. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 8. kb.osu.edu [kb.osu.edu]

- 9. taylorfrancis.com [taylorfrancis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Characteristics of Lesquerolic Acid

Introduction

This compound ((11Z,14R)-14-Hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) naturally occurring in the seed oils of plants from the Physaria (formerly Lesquerella) and Paysonia genera.[1][2] Its unique structure, featuring a hydroxyl group at the 14th carbon and a cis double bond at the 11th carbon, imparts distinctive physicochemical properties.[3] Chemically similar to ricinoleic acid but with a longer carbon chain, this compound is a promising alternative to castor oil-derived products for various industrial applications, including the manufacturing of resins, waxes, nylons, and plastics.[1][4] This guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its analysis, and insights into its biosynthesis.

Physicochemical Properties

The defining structural features of this compound give rise to its specific physical and chemical properties. A summary of its key quantitative data is presented below.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | (Z,14R)-14-hydroxyicos-11-enoic acid | [5][6] |

| Molecular Formula | C20H38O3 | [1][3][5][6][7] |

| Molecular Weight | 326.5 g/mol | [3][6] |

| Exact Mass | 326.2821 Da | [5] |

| Melting Point | 4–6°C | [3] |

| Viscosity (at 40°C) | ≈200 mPa·s | [3] |

| Hydroxyl Value | 160–170 mg KOH/g | [3] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [5] |

Spectral Characteristics

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While specific, high-resolution spectra are proprietary or found in specialized databases, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would exhibit characteristic signals for the protons of the olefinic group (C11-H and C12-H), the proton on the carbon bearing the hydroxyl group (C14-H), the terminal methyl group, and the overlapping signals of the methylene groups in the aliphatic chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for the carboxyl carbon, the two olefinic carbons, the carbon atom attached to the hydroxyl group, and the various methylene and methyl carbons along the fatty acid chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretching of the hydroxyl group and the carboxylic acid. A sharp peak corresponding to the C=O stretching of the carboxylic acid group would also be prominent, along with peaks for C-H stretching of the alkyl chain and C=C stretching of the alkene.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would be indicative of the positions of the hydroxyl group and the double bond.

Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of fatty acids like this compound.

Determination of Physicochemical Properties of Oils

The following are general standard procedures for characterizing oils rich in this compound:

-

Melting Point Determination: The capillary tube method is commonly used. A small amount of the purified fatty acid is introduced into a capillary tube, which is then placed in a melting point apparatus. The temperature at which the substance transitions from a solid to a liquid is recorded.

-

Specific Gravity Determination:

-

Weigh an empty specific gravity (SG) bottle with its stopper.

-

Fill the bottle with the oil sample, ensuring no air bubbles are present, and insert the stopper.

-

Cool the filled bottle at a specified temperature (e.g., 7°C) for 24 hours.

-

Allow the bottle to warm to room temperature (e.g., 25°C) until expansion ceases.

-

Carefully wipe the exterior of the bottle clean and weigh it.

-

The specific gravity is calculated by comparing the weight of the oil to the weight of an equal volume of water.[8]

-

-

Iodine Value Determination (Wijs Method): The iodine value measures the degree of unsaturation.

-

Accurately weigh a sample of the oil into a clean, dry flask.

-

Dissolve the sample in 20 mL of cyclohexane.

-

Add 25 mL of Wijs solution (iodine monochloride in glacial acetic acid), stopper the flask, and shake gently.

-

Place the flask in the dark for 1 hour.

-

After incubation, add 20 mL of 15% potassium iodide solution and 100 mL of distilled water.

-

Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution until the yellow color almost disappears.

-

Add 1 mL of starch indicator solution and continue the titration until the blue color disappears.

-

A blank determination is performed simultaneously. The iodine value is calculated based on the difference in titration volumes between the blank and the sample.[8]

-

Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid profile of an oil containing this compound, the fatty acids are first converted to their more volatile methyl esters (FAMEs).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Weigh approximately 250 mg of the oil sample into a round-bottomed flask.

-

Add 6 mL of 0.5 M methanolic NaOH solution and a boiling stone.

-

Reflux the mixture until the oil droplets disappear, indicating complete saponification.

-

Esterification is then carried out, often by adding a reagent like boron trifluoride-methanol complex and further refluxing.

-

After cooling, the FAMEs are extracted with heptane.

-

The heptane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.[9]

-

-

GC-MS Analysis:

-

An aliquot of the FAMEs solution in heptane is injected into the GC-MS system.

-

The FAMEs are separated on a capillary column (e.g., a polar column like HP-INNOWAX).

-

The separated components are detected by a mass spectrometer, which provides both retention time and mass spectral data for identification.

-

Identification of this compound methyl ester is based on comparison of its retention time and mass spectrum with those of a known standard.[10][11]

-

Below is a workflow diagram for the GC-MS analysis of fatty acids.

Caption: Workflow for Fatty Acid Analysis using GC-MS.

Biosynthesis and Potential Metabolism

Biosynthesis of this compound

The biosynthesis of this compound has been studied in Physaria fendleri. It is a two-step enzymatic process that occurs in the endoplasmic reticulum.[3]

-

Hydroxylation: Oleic acid (C18:1) is hydroxylated to form densipolic acid (12-hydroxy-octadec-9-enoic acid). This reaction is catalyzed by a fatty acid hydroxylase (LFAH12).

-

Elongation: The C18 hydroxy fatty acid, densipolic acid, is then elongated by a β-ketoacyl-CoA synthase (KCS) to produce the C20 backbone of this compound.[3]

This pathway is distinct from the synthesis of ricinoleic acid in castor, as the enzymes in Physaria can exhibit dual functionality.[3]

Caption: Biosynthesis Pathway of this compound.

Potential Metabolic Pathways

While specific signaling pathways involving this compound are not well-defined in the literature, its metabolism can be inferred from general fatty acid metabolic routes, such as those for arachidonic acid.[12] Fatty acids are typically metabolized via β-oxidation in the mitochondria to generate energy. For a hydroxy fatty acid like this compound, this process may require additional enzymatic steps to handle the hydroxyl group. Potential metabolic fates include:

-

Activation: Conversion to Lesquerolyl-CoA.

-

β-Oxidation: Sequential cleavage of two-carbon units to produce acetyl-CoA, which can enter the TCA cycle.

-

Omega-Oxidation: Oxidation at the terminal methyl group, providing an alternative degradation pathway.

-

Incorporation into Complex Lipids: Esterification into triglycerides or phospholipids for storage or as structural components of cell membranes.

Further research is needed to elucidate the precise metabolic pathways and signaling roles of this compound and its derivatives in biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. This compound (4103-20-2) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C20H38O3 | CID 5312810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scribd.com [scribd.com]

- 9. web.vscht.cz [web.vscht.cz]

- 10. easpublisher.com [easpublisher.com]

- 11. Determination of Physicochemical Properties and Fatty Acid Composition of “Kabate” Larva Oil from Timor Island – Oriental Journal of Chemistry [orientjchem.org]

- 12. Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxyl Group of Lesquerolic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Structure, Reactivity, and Biological Significance

Introduction

Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a long-chain hydroxy fatty acid (HFA) predominantly found in the seed oil of plants from the Physaria (formerly Lesquerella) genus.[1] Structurally similar to ricinoleic acid but with a longer carbon chain, the presence of a hydroxyl group at the C-14 position imparts unique physicochemical properties and chemical reactivity to the molecule.[1] This technical guide provides a comprehensive overview of the hydroxyl group in this compound, focusing on its structural characterization, chemical modifications, and potential biological implications for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties of this compound

This compound is a 20-carbon monounsaturated fatty acid with a hydroxyl group at the 14th carbon and a cis-double bond between the 11th and 12th carbons. The hydroxyl group is a key functional group that significantly influences the molecule's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₈O₃ | [1] |

| Molecular Weight | 326.52 g/mol | [1] |

| IUPAC Name | (11Z,14R)-14-hydroxyicos-11-enoic acid | [1] |

| CAS Number | 4103-20-2 | [1] |

| Appearance | Varies (typically a viscous liquid or semi-solid) | General Knowledge |

| Hydroxyl Value | ~160-170 mg KOH/g | [2] |

The hydroxyl group contributes to a higher viscosity and polarity compared to its non-hydroxylated counterpart, eicosenoic acid. This is due to intermolecular hydrogen bonding facilitated by the -OH group. These properties are critical for its industrial applications and are a focal point for chemical modifications.

Spectroscopic Characterization of the Hydroxyl Group

The identification and characterization of the hydroxyl group in this compound are primarily achieved through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl group.

-

O-H Stretching: A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C-O Stretching: A sharp peak corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected in the range of 1100-1000 cm⁻¹ .

Table 2: Key FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Peak Characteristics |

| -OH (Hydroxyl) | O-H Stretch | 3600 - 3200 | Broad |

| C-O (Secondary Alcohol) | C-O Stretch | 1100 - 1000 | Sharp |

| -COOH (Carboxylic Acid) | O-H Stretch | 3300 - 2500 | Very Broad |

| -COOH (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| C=C (Alkene) | C=C Stretch | ~1650 | Weak to Medium |

| =C-H (Alkene) | =C-H Stretch | ~3010 | Medium |

| -CH₂, -CH₃ (Alkyl) | C-H Stretch | 2960 - 2850 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise location and chemical environment of the hydroxyl group.

-

¹H NMR:

-

The proton attached to the hydroxyl-bearing carbon (H-14) is expected to appear as a multiplet in the range of δ 3.5-4.0 ppm . The exact chemical shift and splitting pattern will depend on the solvent and coupling with neighboring protons.

-

The hydroxyl proton (-OH) itself can be observed as a broad singlet, with a chemical shift that is highly dependent on concentration, temperature, and solvent. It can range from δ 1.0 to 5.0 ppm. Deuterium exchange (adding D₂O) can be used to confirm this peak, as it will disappear from the spectrum.

-

-

¹³C NMR:

-

The carbon atom bonded to the hydroxyl group (C-14) will resonate in the downfield region characteristic of secondary alcohols, typically between δ 65-75 ppm .

-

Experimental Protocols

Isolation and Purification of this compound from Lesquerella fendleri Oil

This protocol is based on a low-temperature crystallization method.[2]

Methodology:

-

Saponification:

-

Hydrolyze Lesquerella fendleri oil with an excess of a suitable base (e.g., potassium hydroxide in ethanol/water) by refluxing the mixture until the reaction is complete (typically 1-2 hours).

-

Acidify the resulting soap solution with a mineral acid (e.g., HCl) to a pH of ~1-2 to liberate the free fatty acids.

-

-

Extraction:

-

Extract the free fatty acids into an organic solvent such as diethyl ether or hexane.

-

Wash the organic layer with water to remove any remaining salts and acid.

-

-

Buffer Wash:

-

Wash the fatty acid solution with a pH 6.0 buffer. This step is crucial for reproducible crystallization.[2]

-

-

Low-Temperature Crystallization:

-

Concentrate the organic solvent to obtain the crude fatty acid mixture.

-

Dissolve the fatty acids in a minimal amount of a suitable solvent system (e.g., acetone or hexane).

-

Cool the solution to a low temperature (e.g., -20°C to -78°C) to induce crystallization of the saturated and non-hydroxylated fatty acids, leaving the hydroxy fatty acids in the mother liquor.

-

Filter the cold solution to remove the crystallized non-hydroxy fatty acids.

-

-

Solvent Removal:

-

Evaporate the solvent from the filtrate to yield an enriched fraction of this compound. Purity can be assessed by GC-MS or HPLC.

-

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a prime site for chemical modification.

This is a representative protocol for Fischer esterification.

Methodology:

-

Reaction Setup:

-

Dissolve purified this compound in a large excess of methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., 2-5% v/v concentrated sulfuric acid).

-

-

Reflux:

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup:

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl lesquerolate.

-

Further purification can be achieved by column chromatography on silica gel.

-

This protocol utilizes an in situ generated peracid.

Methodology:

-

Reaction Setup:

-

Dissolve this compound (or its ester) in a suitable solvent like toluene or dichloromethane in a round-bottom flask equipped with a dropping funnel and a condenser.

-

Add a carboxylic acid, such as formic acid or acetic acid, to the solution.

-

-

Addition of Hydrogen Peroxide:

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (30-50% solution) dropwise while stirring vigorously. The temperature should be maintained below 40-50°C.

-

-

Reaction:

-

Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for several hours. Monitor the disappearance of the double bond by ¹H NMR or by determining the iodine value.

-

-

Workup:

-

After the reaction is complete, wash the organic layer with a sodium bicarbonate solution to neutralize the acids, followed by a wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the epoxidized product.

-

Biological Activity and Signaling Pathways

While research specifically on the biological activities of this compound is still emerging, studies on other long-chain hydroxy fatty acids provide insights into its potential roles.

Known Biological Activities of Long-Chain Hydroxy Fatty Acids

Long-chain HFAs are known to be involved in various physiological processes:

-

Anti-inflammatory Effects: Some HFAs are precursors to oxylipins, which are signaling molecules that can have both pro- and anti-inflammatory properties.[3] For example, metabolites of DHA, a long-chain polyunsaturated fatty acid, are involved in the resolution of inflammation.[4]

-

Anticancer Properties: Certain synthetic hydroxy fatty acids, such as 2-hydroxyoleic acid, have demonstrated potent anti-cancer activities in preclinical models.[5]

-

Skin Barrier Function: Very long-chain fatty acids are crucial for maintaining the integrity of the skin barrier.[4]

The presence of the hydroxyl group in this compound makes it a candidate for similar biological activities, and its derivatives are being explored for various applications, including as potential therapeutics.[1]

Potential Signaling Pathways

To date, no specific signaling pathways have been definitively elucidated for this compound. However, based on the activities of other fatty acids, several pathways are worthy of investigation:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.

-

G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by fatty acids and mediate various physiological responses, including insulin secretion and anti-inflammatory effects.

-

Oxylipin Biosynthesis Pathways: this compound could potentially be a substrate for cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes, leading to the formation of bioactive oxylipins.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.

The following diagram illustrates the potential metabolic and signaling pathways for long-chain fatty acids, which could be relevant for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enrichment of lesquerolic and auricolic acids from hydrolyzed Lesquerella fendleri and L. gordonii oil by crystallization [agris.fao.org]

- 3. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

The Occurrence and Analysis of Lesquerolic Acid in Physaria fendleri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physaria fendleri, commonly known as Fendler's bladderpod, is an emerging industrial oilseed crop of significant interest due to the high concentration of lesquerolic acid ((11Z, 14R)-14-hydroxyicos-11-enoic acid) in its seed oil.[1][2][3] This C20 monounsaturated hydroxy fatty acid (HFA) is a valuable renewable resource for the production of various industrial products, including cosmetics, lubricating greases, paints, plastics, and biofuels.[1][2][3] As a non-toxic alternative to castor oil, which contains the allergenic and toxic protein ricin, P. fendleri presents a promising domestic source of HFAs.[2][3][4] This guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of this compound in P. fendleri.

Quantitative Analysis of this compound and Other Fatty Acids

The seed oil of Physaria fendleri is characterized by a high proportion of this compound, which typically constitutes around 60% of the total fatty acids.[1][2][4][5][6] The oil content of the seeds is approximately 25% by weight.[1][7] this compound is primarily synthesized and accumulated in the embryos of the developing seeds.[2][6] The accumulation of this valuable fatty acid is a key metabolic event that occurs between 18 and 24 days post-anthesis (DPA).[2][6] A summary of the typical fatty acid composition of P. fendleri seed oil is presented in Table 1.

| Fatty Acid | Abbreviation | Percentage (%) |

| Palmitic Acid | C16:0 | 1.5 |

| Palmitoleic Acid | C16:1 | 1.4 |

| Stearic Acid | C18:0 | 2.4 |

| Oleic Acid | C18:1 | 15.2 |

| Linoleic Acid | C18:2 | 7.6 |

| Linolenic Acid | C18:3 | 13.1 |

| Ricinoleic Acid | C18:1-OH | 0.3 |

| Densipolic Acid | C18:2-OH | 0.2 |

| This compound | C20:1-OH | 53.2 - 60 |

| Auricolic Acid | C20:2-OH | 3.8 |

Table 1: Typical Fatty Acid Composition of Physaria fendleri Seed Oil. [4][5][8]

Experimental Protocols

The accurate quantification and characterization of this compound in P. fendleri relies on robust experimental protocols. The following sections detail the methodologies for lipid extraction and fatty acid analysis.

Lipid Extraction from P. fendleri Seeds

This protocol describes the extraction of total lipids from P. fendleri seeds, a crucial first step for subsequent fatty acid analysis.

Materials:

-

Mature P. fendleri seeds

-

Mortar and pestle or a suitable grinder

-

Hexane

-

Isopropanol

-

Centrifuge tubes (e.g., 15 mL)

-

Centrifuge

-

Rotary evaporator or nitrogen stream for solvent evaporation

-

Internal standard (e.g., glyceryl triheptadecanoate)

Procedure:

-

Sample Preparation: A known weight of dried P. fendleri seeds is ground into a fine powder using a mortar and pestle or a mechanical grinder.

-

Internal Standard Addition: A precise amount of an internal standard, such as glyceryl triheptadecanoate, is added to the ground seed material. This is essential for accurate quantification of the fatty acids.

-

Solvent Extraction: The ground seeds are transferred to a centrifuge tube, and a solvent mixture of hexane and isopropanol (typically in a 2:1 v/v ratio) is added.

-

Extraction Rounds: The mixture is vortexed thoroughly and then centrifuged to pellet the solid material. The supernatant containing the extracted lipids is carefully transferred to a new tube. This extraction process is repeated three times to ensure complete lipid recovery.

-

Solvent Evaporation: The pooled supernatants are combined, and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

-

Storage: The dried lipid extract is stored under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C or -80°C) to prevent oxidation until further analysis.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

To analyze the fatty acid composition, the extracted triacylglycerols are converted into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.

Materials:

-

Total lipid extract from P. fendleri seeds

-

Methanolic HCl or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

FAME standards for identification and quantification

Procedure:

-

Transmethylation: The dried lipid extract is dissolved in a known volume of a transmethylation reagent, such as 1.25 M methanolic HCl or 14% boron trifluoride in methanol. The mixture is heated (e.g., at 80°C for 1 hour) to convert the fatty acids into their methyl esters.

-

FAME Extraction: After cooling, the FAMEs are extracted by adding a volume of hexane and a saturated NaCl solution. The mixture is vortexed and then centrifuged to separate the layers. The upper hexane layer containing the FAMEs is transferred to a clean vial.

-

Drying: The hexane extract is dried over anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: A small aliquot of the FAME solution is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

-

Quantification: The abundance of each fatty acid is determined by integrating the peak area from the gas chromatogram. The concentration of each fatty acid is calculated relative to the internal standard.

Visualizing Experimental and Biosynthetic Pathways

To provide a clearer understanding of the processes involved in the study of this compound, the following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway.

Caption: Experimental workflow for the analysis of this compound in Physaria fendleri.

Recent research has revealed a unique "triacylglycerol (TAG) remodeling" pathway for the accumulation of this compound in P. fendleri.[5][9][10] This pathway involves the initial synthesis of TAG containing common fatty acids, followed by the removal of these common fatty acids and the subsequent incorporation of this compound.

Caption: Proposed triacylglycerol (TAG) remodeling pathway for this compound accumulation in P. fendleri.

Biosynthesis of this compound

The biosynthesis of this compound in P. fendleri is a complex process that involves several key enzymatic steps. It begins with the synthesis of oleic acid (18:1), which is then hydroxylated to form ricinoleic acid (18:1-OH).[9][11] This hydroxylation is catalyzed by a fatty acid hydroxylase, which is a homolog of the fatty acid desaturase 2 (FAD2) enzyme.[9] Subsequently, ricinoleic acid is elongated by two carbons to produce this compound (20:1-OH).[3]

The incorporation of this compound into triacylglycerols (TAGs) is not a direct process via the canonical Kennedy pathway.[9][10] Instead, P. fendleri employs a "TAG remodeling" mechanism.[5][9][10] This process involves the initial synthesis of TAG with common fatty acids. A TAG lipase then removes these common fatty acids from the TAG backbone, creating a diacylglycerol (DAG) intermediate.[4][5] Finally, a diacylglycerol acyltransferase (DGAT) incorporates this compound into this remodeled DAG to produce the final TAG that is rich in this valuable hydroxy fatty acid.[12] This dynamic pathway allows for the high accumulation of this compound in the seed oil while minimizing its presence in membrane lipids, which could be detrimental to the cell.[12]

The elucidation of this unique biosynthetic pathway opens up new avenues for the metabolic engineering of P. fendleri and other oilseed crops to enhance the production of valuable hydroxy fatty acids for various industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted metabolomics of Physaria fendleri, an industrial crop producing hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kb.osu.edu [kb.osu.edu]

- 4. Frontiers | Suppression of Physaria fendleri SDP1 Increased Seed Oil and Hydroxy Fatty Acid Content While Maintaining Oil Biosynthesis Through Triacylglycerol Remodeling [frontiersin.org]

- 5. Suppression of Physaria fendleri SDP1 Increased Seed Oil and Hydroxy Fatty Acid Content While Maintaining Oil Biosynthesis Through Triacylglycerol Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bladderpod oil - Wikipedia [en.wikipedia.org]

- 9. Triacylglycerol remodeling in Physaria fendleri indicates oil accumulation is dynamic and not a metabolic endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Physaria fendleri Crop Improvement by Gene Editing and Bioengineering for a Domestic High Yielding Source of Industrially Valuable Fatty Acids - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]

The Biological Role of Lesquerolic Acid in Seed Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) predominantly found in the seed oils of plants from the Physaria genus, formerly known as Lesquerella. While its primary biological role within the plant is as a stored energy reserve in the form of triacylglycerols (TAGs), its unique chemical structure has garnered significant interest for various industrial applications, positioning it as a promising, non-toxic alternative to ricinoleic acid derived from castor beans. This technical guide provides an in-depth exploration of the biological role of this compound, its biosynthesis, and the methodologies for its analysis. Quantitative data on its prevalence in various species are presented, alongside detailed experimental protocols and visual representations of its metabolic pathway and analytical workflows.

Introduction: The Significance of this compound

This compound is a monounsaturated, hydroxylated long-chain fatty acid. Its structure is similar to ricinoleic acid, the primary component of castor oil, but with a longer carbon chain by two carbons.[1] This structural similarity allows it to be a viable substitute in many industrial processes, including the manufacturing of resins, waxes, nylons, plastics, lubricants, and cosmetics.[1][2] The major advantage of this compound is its origin from non-toxic plants of the Physaria genus, unlike ricinoleic acid, which is extracted from the castor plant (Ricinus communis) that also produces the potent toxin ricin. This makes Physaria, particularly Physaria fendleri, an attractive domestic crop for the production of industrial HFAs.[3]

From a biological standpoint, the accumulation of this compound in seed oils is a specialized metabolic trait. The presence of the hydroxyl group imparts unique physical properties to the oil. Within the plant, genes involved in HFA synthesis and their incorporation into TAGs have co-evolved to ensure these potentially membrane-disrupting fatty acids are safely sequestered in oil bodies.

Quantitative Analysis of this compound in Seed Oils

The concentration of this compound and other fatty acids varies significantly among different species and accessions of Physaria. The following tables summarize the fatty acid composition of various Physaria species, highlighting the content of this compound.

Table 1: Fatty Acid Composition of Selected Physaria Species Seed Oils (%) [3][4]

| Species | This compound (C20:1-OH) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) | α-Linolenic Acid (C18:3) | Other HFAs | Total Oil Content (%) |

| P. fendleri | 30 - 60 | 15.2 | 7.6 | 13.1 | Densipolic, Auricolic | 15 - 44 |

| P. lindheimeri | >80 | - | - | - | - | - |

| P. pallida | >80 | - | - | - | - | - |

| P. auriculata | - | - | - | - | Auricolic (>30) | - |

| P. densiflora | - | - | - | - | Auricolic (>30) | - |

| P. perforata | - | - | - | - | Densipolic (>40) | - |

| P. stonensis | - | - | - | - | Densipolic (>40) | - |

| P. densipila | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |

| P. lyrata | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |

| P. lescurii | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |

Table 2: Fatty Acid Composition of Physaria fendleri Accessions (%) [3][5]

| Accession | This compound (C20:1-OH) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) | α-Linolenic Acid (C18:3) | Total Oil Content (%) |

| W6 20859 | - | - | - | - | 28.2 |

| PI 641920 | - | - | - | - | 14.0 |

| Average | 55 - 60 | ~15 | ~8 | ~12 | 27 - 33 |

Note: "-" indicates data not available in the cited sources.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) of developing seeds. The pathway begins with oleic acid (C18:1) and involves hydroxylation followed by elongation.

Key Enzymes in the Biosynthetic Pathway

-

Oleate 12-hydroxylase (FAH12): This enzyme catalyzes the hydroxylation of oleic acid at the 12th carbon position to form ricinoleic acid (C18:1-OH). In Physaria, the FAH12 enzyme is a bifunctional desaturase and hydroxylase.[6]

-

Fatty Acid Elongase (FAE) Complex: This complex of enzymes is responsible for the elongation of the carbon chain of fatty acids. The key component is β-ketoacyl-CoA synthase (KCS) , which determines the substrate specificity. In P. fendleri, the condensing enzyme PfKCS18 specifically elongates ricinoleic acid to this compound.[7] The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction.[8]

The Biosynthetic Pathway

The accepted pathway for this compound synthesis is as follows:

-

De novo synthesis of Oleic Acid (C18:1): Occurs in the plastid.

-

Export and Activation: Oleic acid is exported to the cytoplasm and activated to Oleoyl-CoA.

-

Hydroxylation: Oleoyl-CoA is incorporated into phosphatidylcholine (PC) in the ER. The oleate moiety on PC is then hydroxylated by FAH12 to produce ricinoleoyl-PC.

-

Acyl Editing: The ricinoleic acid is cleaved from PC and enters the acyl-CoA pool as Ricinoleoyl-CoA.

-

Elongation: Ricinoleoyl-CoA is elongated by the FAE complex, with PfKCS18 as the condensing enzyme, adding two carbons to form Lesqueroloyl-CoA.

-

Incorporation into Triacylglycerols (TAGs): Lesqueroloyl-CoA is then esterified to the glycerol backbone to form TAGs, which are stored in oil bodies.

References

- 1. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dbg.org [dbg.org]

- 4. researchgate.net [researchgate.net]

- 5. Variation in Seed Oil Content of the USDA Lesquerella fendleri Germplasm Collection. [a-c-s.confex.com]

- 6. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Lesquerolic Acid from Physaria fendleri

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesquerolic acid ((R,Z)-14-hydroxy-cis-11-eicosenoic acid) is a valuable long-chain hydroxy fatty acid (HFA) with significant potential in the development of industrial and pharmaceutical products. Its unique structure makes it a suitable alternative to ricinoleic acid, the primary HFA sourced from castor oil, without the associated toxic byproducts like ricin.[1] The primary plant source for this compound is Physaria fendleri (syn. Lesquerella fendleri), a member of the Brassicaceae family, whose seeds can contain up to 60% this compound in their total fatty acid profile.[2][3]

These application notes provide detailed protocols for the extraction, enrichment, and quantification of this compound from P. fendleri plant material, intended for use in research and drug development settings.

Extraction and Purification Workflow

The overall process for obtaining purified this compound from P. fendleri seeds involves a multi-step procedure. The workflow begins with the extraction of crude oil from the seeds, followed by the hydrolysis of triacylglycerols to yield free fatty acids. Subsequently, a low-temperature crystallization step is employed to enrich the this compound content.

Experimental Protocols

Protocol 1: Extraction of Crude Oil from Physaria fendleri Seeds

This protocol details two common methods for extracting crude oil from P. fendleri seeds: mechanical pressing and solvent extraction.

Method A: Mechanical Screw Pressing

Mechanical screw pressing is a solvent-free method suitable for large-scale oil extraction.

-

Sample Preparation: Ensure P. fendleri seeds are clean and have a moisture content of 6-12%.

-

Procedure:

-

Pre-heat the screw press to the manufacturer's recommended temperature.

-

Feed the seeds into the hopper of the screw press.

-

Collect the expelled crude oil and the press cake separately.

-

Centrifuge the collected oil to remove any solid particles.

-

Store the crude oil at 4°C under a nitrogen atmosphere to prevent oxidation.

-

Method B: Soxhlet Extraction with n-Hexane

Soxhlet extraction is a highly efficient method for laboratory-scale oil extraction.

-

Sample Preparation: Grind the P. fendleri seeds into a fine powder. Dry the powder in an oven at 60°C for 2 hours to reduce moisture content.

-

Procedure:

-

Weigh approximately 20 g of the dried seed powder and place it in a cellulose extraction thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 250 mL of n-hexane to a round-bottom flask and assemble the Soxhlet apparatus.

-

Heat the solvent to its boiling point (approximately 69°C) and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, remove the solvent from the crude oil using a rotary evaporator.

-

Store the crude oil at 4°C under a nitrogen atmosphere.

-

| Parameter | Mechanical Pressing | Soxhlet Extraction |

| Principle | Mechanical force | Continuous solvent percolation |

| Solvent | None | n-Hexane |

| Temperature | Varies with press | ~69°C |

| Typical Oil Recovery | 72-81% | >95% |

| Advantages | Solvent-free, suitable for large scale | High efficiency, suitable for lab scale |

| Disadvantages | Lower oil recovery than solvent extraction | Use of flammable and hazardous solvent |

Table 1: Comparison of Oil Extraction Methods.

Protocol 2: Hydrolysis of Crude Physaria Oil (Saponification)

This protocol describes the conversion of triacylglycerols in the crude oil to free fatty acids.

-

Reagents:

-

0.5 M Potassium Hydroxide (KOH) in 95% Ethanol

-

1 M Hydrochloric Acid (HCl)

-

n-Hexane

-

Saturated Sodium Chloride (NaCl) solution

-

-

Procedure:

-

In a round-bottom flask, add 10 g of crude Physaria oil.

-

Add 100 mL of 0.5 M ethanolic KOH solution.

-

Reflux the mixture for 1 hour with constant stirring.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Acidify the mixture to a pH of approximately 2 by adding 1 M HCl.

-

Extract the free fatty acids three times with 50 mL portions of n-hexane.

-

Combine the organic layers and wash with 50 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture.

-

Protocol 3: Enrichment of this compound by Low-Temperature Crystallization

This protocol enriches this compound from the mixed free fatty acids.[4][5]

-

Procedure:

-

Dissolve the free fatty acid mixture in a suitable solvent (e.g., acetone or a mixture of hexane and acetone). The exact ratio will need to be optimized, but a starting point is 1:5 (w/v) of fatty acids to solvent.

-

Slowly cool the solution to a temperature between -10°C and -20°C. The optimal temperature may require empirical determination.

-

Maintain this temperature for 12-24 hours to allow for the crystallization of the saturated and less soluble fatty acids. This compound, being a hydroxy fatty acid, will remain in the liquid phase.

-

Separate the crystallized fatty acids from the liquid phase by cold filtration or centrifugation.

-

Evaporate the solvent from the liquid phase to obtain the enriched this compound fraction. This process can enrich the this compound content from an initial 55-59% to 85-99% with a high yield of up to 94%.[4][5]

-

Protocol 4: Quantification of this compound

The quantification of this compound is typically performed after converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

A. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reagents:

-

2% Sulfuric Acid in Methanol

-

Toluene

-

0.9% (w/v) Potassium Chloride (KCl) solution

-

n-Hexane

-

-

Procedure:

-

To approximately 10 mg of the enriched fatty acid sample, add 1 mL of toluene and 2 mL of 2% sulfuric acid in methanol.

-

Heat the mixture at 85°C for 1 hour in a sealed vial.

-

After cooling, add 1 mL of 0.9% KCl solution and 1 mL of n-hexane.

-

Vortex the mixture and centrifuge to separate the phases.

-